methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
Overview
Description
The compound “methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate” is also known as Trifloxystrobin . It is a widely used fungicide with a low aqueous solubility and a low volatility . It is not expected to leach to groundwater and is not expected to be persistent in soil or water systems .
Synthesis Analysis
The synthesis of Trifloxystrobin has been described in a patent . The process involves the preparation of the compound in free form or in an agrochemically acceptable salt form. The patent also describes the preparation of an intermediate of Trifloxystrobin .Molecular Structure Analysis
The molecular formula of Trifloxystrobin is C20H19F3N2O4 . It exists as four geometric isomers: EE, EZ, ZE, and ZZ .Chemical Reactions Analysis
Trifloxystrobin is a Strobilurin foliar applied fungicide used for the control of certain foliar, stem, and root diseases . It is particularly active against Ascomycetes, Deuteromycetes, and Oomycetes .Physical And Chemical Properties Analysis
Trifloxystrobin has a low aqueous solubility and a low volatility . It is not expected to leach to groundwater and is not expected to be persistent in soil or water systems .Scientific Research Applications
Chemical Transformations and Derivatives
Research has shown various transformations and derivatives of related chemical structures. For instance, alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate was transformed with N- and C-nucleophiles into other acetates, further cyclizing into 2H-pyrazolo[4,3-c]pyridine-7-carboxylates (Stanovnik et al., 2003). Similarly, another study presented the hydrogen-bonded chain formation in compounds with similar pyrazolone structures (Quiroga et al., 2010).
Biological Activity
Certain derivatives, like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, showed biocidal properties against various bacteria and fungi, indicating potential antimicrobial applications (Youssef et al., 2011).
Synthesis and Structure Analysis
Synthesis of compounds like 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported, providing insight into the binding interactions with receptors, which could be significant in drug design (Nayak & Poojary, 2019). Moreover, crystal structures of similar compounds have been determined to understand their molecular interactions and potential applications in materials science or pharmacology (Glidewell et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[4-[C-methyl-N-[2-(trifluoromethyl)phenyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-13(25-16-11-7-6-10-15(16)21(22,23)24)19-17(12-18(28)30-2)26-27(20(19)29)14-8-4-3-5-9-14/h3-11,26H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRLYBFKJCCWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.